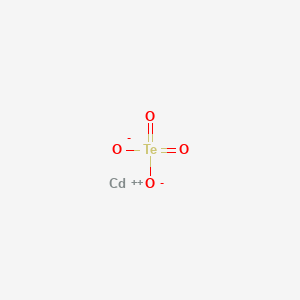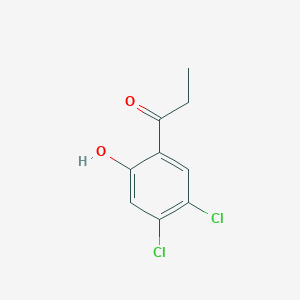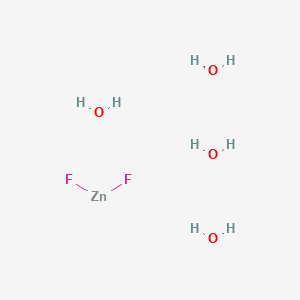
zinc(II) fluoride tetrahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc(II) fluoride tetrahydrate, also known as zinc difluoride tetrahydrate, is an inorganic chemical compound with the chemical formula ZnF₂·4H₂O. It appears as white orthorhombic crystals and is slightly soluble in water. This compound is known for its high melting point and its use in various industrial and scientific applications .
Preparation Methods
Zinc(II) fluoride tetrahydrate can be synthesized through several methods:
Reaction of Zinc Metal with Fluorine Gas: This method involves the direct reaction of zinc metal with fluorine gas, producing zinc fluoride and releasing a bright light due to the exothermic nature of the reaction.
Reaction of Zinc Oxide with Hydrofluoric Acid: In this method, zinc oxide reacts with hydrofluoric acid to produce zinc fluoride and water.
Chemical Reactions Analysis
Zinc(II) fluoride tetrahydrate undergoes various chemical reactions:
Hydrolysis: When exposed to hot water, zinc fluoride can be hydrolyzed to form zinc hydroxide fluoride (Zn(OH)F).
Reaction with Hydrofluoric Acid: Zinc fluoride reacts with hydrofluoric acid to yield hydrogen gas and zinc fluoride.
Oxidation and Reduction: Zinc fluoride can participate in redox reactions, although specific conditions and reagents may vary.
Scientific Research Applications
Zinc(II) fluoride tetrahydrate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of zinc(II) fluoride tetrahydrate involves its interaction with various molecular targets and pathways. Zinc ions (Zn²⁺) play a crucial role in catalytic, structural, and regulatory functions within biological systems. They act as essential cofactors for many proteins and enzymes, facilitating various biochemical processes .
Comparison with Similar Compounds
Zinc(II) fluoride tetrahydrate can be compared with other similar compounds such as:
Zinc(II) Chloride (ZnCl₂): Unlike zinc fluoride, zinc chloride is highly soluble in water and has different applications in organic synthesis and as a dehydrating agent.
Zinc(II) Bromide (ZnBr₂): This compound is also highly soluble in water and is used in the preparation of photographic films and as a sedative in medicine.
Zinc(II) Iodide (ZnI₂): Similar to zinc bromide, zinc iodide is used in medicine and as a catalyst in organic reactions.
This compound stands out due to its unique properties, such as its high melting point and its specific applications in the production of fluoride glass and as a fluorinating agent.
Properties
Molecular Formula |
F2H8O4Zn |
|---|---|
Molecular Weight |
175.4 g/mol |
IUPAC Name |
difluorozinc;tetrahydrate |
InChI |
InChI=1S/2FH.4H2O.Zn/h2*1H;4*1H2;/q;;;;;;+2/p-2 |
InChI Key |
OEUUYPRXVRBIFO-UHFFFAOYSA-L |
Canonical SMILES |
O.O.O.O.F[Zn]F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Diethylamino)methyl]-2,4-dihydroxybenzaldehyde](/img/structure/B13818008.png)


![Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)](/img/structure/B13818019.png)
![3-hydroxy-2-[N-(1-hydroxybutan-2-yl)-C-methylcarbonimidoyl]cyclohex-2-en-1-one](/img/structure/B13818024.png)
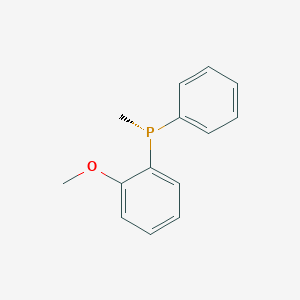
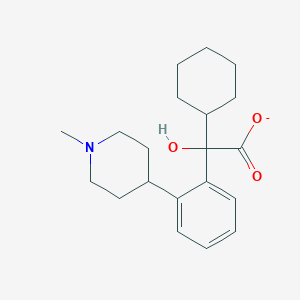
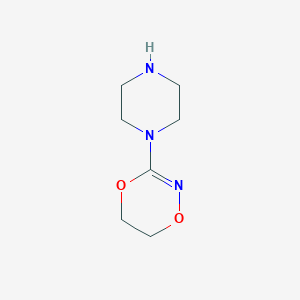


![(2S)-N-[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-1-ethylpyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B13818062.png)
![[2-[(1S,2S,10S,11R,13S,15S,17S)-14-hydroxy-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl]-2-oxoethyl] acetate](/img/structure/B13818065.png)
